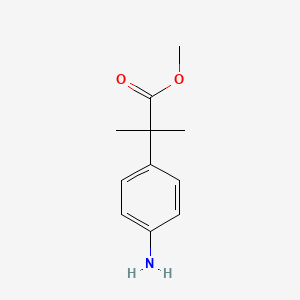

Methyl 2-(4-aminophenyl)-2-methylpropanoate

Description

Methyl 2-(4-aminophenyl)-2-methylpropanoate is an ester derivative featuring a 4-aminophenyl group attached to a branched 2-methylpropanoate backbone. The amino group at the para position of the phenyl ring confers unique electronic and reactive properties, making this compound a versatile intermediate in organic synthesis and pharmaceutical development. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol (CAS: 144871-88-5) . The amino group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to halogenated or alkyl-substituted analogs.

Properties

IUPAC Name |

methyl 2-(4-aminophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEFHQYENHWZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminophenyl)-2-methylpropanoate typically involves the esterification of 2-(4-aminophenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used for this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(4-aminophenyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminophenyl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Methyl 2-(4-aminophenyl)-2-methylpropanoate and its analogs are critical for understanding their distinct applications and properties. Below is a comparative analysis:

Structural Analogues with Halogen Substituents

Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS: 154825-97-5) Substituent: Bromine at the para position. Molecular Formula: C₁₁H₁₃BrO₂; MW: 271.13 g/mol . Key Differences: Bromine’s electron-withdrawing nature reduces nucleophilicity compared to the amino group. It is more lipophilic, with a higher molecular weight and boiling point. Applications: Used in Suzuki-Miyaura coupling reactions due to bromine’s role as a leaving group .

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate Substituent: Chloroethyl group. Molecular Formula: C₁₁H₁₃ClO₂; MW: 214.67 g/mol . Key Differences: The chloroethyl chain introduces steric bulk and lipophilicity, reducing water solubility. Applications: Intermediate in pharmaceutical synthesis, leveraging chlorine’s reactivity in alkylation reactions .

Analogues with Carbonyl-Based Substituents

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS: 154477-54-0) Substituent: 4-chlorobutanoyl group. Molecular Formula: C₁₅H₁₉ClO₃; MW: 282.76 g/mol . Key Differences: The chlorobutanoyl moiety adds a reactive ketone and halogen, enabling further functionalization. Synthesis: Achieved via HBr-mediated bromination with 93% yield, indicating efficient halogenation pathways .

Methyl 2-(4-acetylphenoxy)-2-methylpropanoate (CAS: 42019-06-7) Substituent: Acetylphenoxy group. Molecular Formula: C₁₃H₁₆O₄; MW: 236.27 g/mol . Key Differences: The acetyl group increases electron density on the aromatic ring, contrasting with the electron-donating amino group.

Positional Isomers and Functional Variants

Methyl 3-(4-aminophenyl)-2-methylpropanoate (CAS: 144871-88-5) Structure: Positional isomer with the methyl group at the 3-position. Molecular Formula: C₁₁H₁₅NO₂; MW: 193.24 g/mol .

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride Substituent: Methanesulfonyl and amino groups. Molecular Formula: C₁₂H₁₈ClNO₄S; MW: 331.79 g/mol . Key Differences: The sulfonyl group enhances acidity and hydrogen-bonding capacity, contrasting with the neutral amino group.

Comparative Data Table

Biological Activity

Methyl 2-(4-aminophenyl)-2-methylpropanoate, also known by its CAS number 54815-23-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 191.25 g/mol

- Functional Groups : Amino group (-NH₂) and ester group (-COOCH₃)

The presence of the amino group allows for extensive interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound largely stems from its ability to interact with various enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This characteristic is particularly relevant in drug design aimed at targeting specific enzymes involved in disease pathways .

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways. This action can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in cancer cell lines. For instance, it has been evaluated for its effects on glioma cells, demonstrating a capacity to induce apoptosis and inhibit tumor growth through multiple mechanisms, including autophagy modulation .

- Potential as a Histone Deacetylase Inhibitor (HDACi) : The compound has been identified as a potential HDAC inhibitor, which plays a crucial role in cancer therapy by altering gene expression patterns associated with tumor progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity :

- In Vivo Efficacy :

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₁₅NO₂ | Contains amino group; potential HDAC inhibitor |

| Methyl 2-(4-methoxyphenyl)-2-methylpropanoate | C₁₁H₁₅O₃ | Methoxy group alters solubility |

| Methyl 2-(4-chlorophenyl)-2-methylpropanoate | C₁₁H₁₄ClNO₂ | Chlorine substitution affects pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.